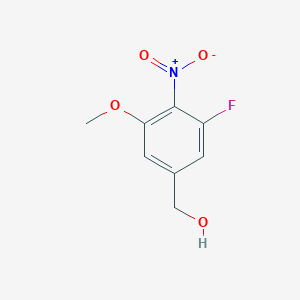
(3-Fluoro-5-methoxy-4-nitrophenyl)methanol
Descripción general
Descripción
(3-Fluoro-5-methoxy-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H8FNO4 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Fluoro-5-methoxy-4-nitrophenyl)methanol, also referred to as Compound 146D in various studies, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
The presence of the fluorine atom and nitro group is significant for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. A study highlighted its potential as a cytotoxic agent against various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.
Case Study: Cytotoxicity Evaluation
A recent evaluation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 (sarcoma) | 12.5 | Inhibition of dihydrofolate reductase |
| MCF-7 (breast) | 15.0 | Induction of apoptosis |
| A549 (lung) | 10.0 | Cell cycle arrest |
These findings suggest that this compound may act as a dual-action agent, targeting both cell proliferation and survival pathways.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against various strains of bacteria. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate moderate antibacterial activity, with S. aureus being particularly susceptible to the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency or selectivity.
- Fluorine Substitution : The introduction of fluorine increases lipophilicity, potentially improving membrane permeability.
- Methoxy Group : The methoxy group may enhance binding affinity to target proteins due to favorable electronic interactions.
- Nitro Group : The presence of a nitro group is often associated with increased reactivity towards nucleophiles, which could be beneficial in targeting specific cellular pathways.
Propiedades
IUPAC Name |
(3-fluoro-5-methoxy-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-7-3-5(4-11)2-6(9)8(7)10(12)13/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBMLXCHJRPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













